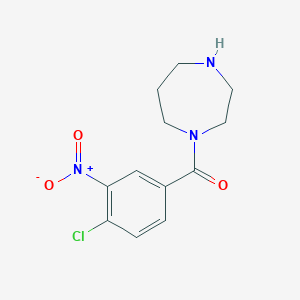

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chloro-3-nitrophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-3-2-9(8-11(10)16(18)19)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEDOZFMJQGDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number, environment, and coupling of protons in a molecule. While specific experimental data for 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane is not publicly available in the searched literature, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the aromatic ring and the diazepane ring. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chloro and nitro groups on the benzoyl moiety, and the integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (coupling constants, J) would reveal the connectivity between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would be significantly affected by the chloro and nitro substituents. The carbonyl carbon of the benzoyl group would appear at a characteristic downfield shift. The carbon atoms of the diazepane ring would resonate in the aliphatic region of the spectrum.

A search for experimental ¹³C NMR data for this compound did not yield specific results.

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal direct one-bond and longer-range two- to three-bond correlations between protons and carbons, respectively. These experiments are instrumental in piecing together the complete molecular structure.

No specific 2D NMR data for this compound was found in the available search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In a typical ESI-MS experiment for this compound, the molecule would be expected to be detected as a protonated molecular ion [M+H]⁺. This would allow for the determination of its monoisotopic mass.

Specific ESI-MS data for this compound was not identified in the provided search results.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₂ClN₃O₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

A specific High-Resolution Mass Spectrometry (HRMS) report for this compound was not found in the searched literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups. For this compound, the spectrum is characterized by distinct absorption bands corresponding to its constituent parts: the tertiary amide, the aromatic nitro group, the substituted benzene (B151609) ring, and the aliphatic diazepane ring.

The most prominent signals are anticipated from the highly polar C=O and N-O bonds. The carbonyl (C=O) stretching vibration of the tertiary amide typically appears as a very strong and sharp band in the 1680–1630 cm⁻¹ region. spectroscopyonline.comumsl.edu The aromatic nitro (NO₂) group is identified by two strong, characteristic stretching vibrations: an asymmetric stretch usually found between 1550–1475 cm⁻¹ and a symmetric stretch between 1360–1290 cm⁻¹. orgchemboulder.comspectroscopyonline.comorgchemboulder.com The absence of N-H stretching bands around 3300 cm⁻¹ confirms the tertiary nature of the amide, where the nitrogen atom of the diazepane ring is bonded to the benzoyl group. spectroscopyonline.com Other significant vibrations include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the diazepane ring (below 3000 cm⁻¹), as well as C-N and C-Cl stretching vibrations in the fingerprint region.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Benzene Ring) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Diazepane Ring) | 3000 - 2850 | Medium |

| C=O Stretch | Tertiary Amide | 1680 - 1630 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| NO₂ Asymmetric Stretch | Aromatic Nitro Group | 1550 - 1475 | Strong |

| CH₂ Scissoring | Aliphatic (Diazepane Ring) | ~1465 | Medium |

| NO₂ Symmetric Stretch | Aromatic Nitro Group | 1360 - 1290 | Strong |

| C-N Stretch | Amide & Amine | 1300 - 1100 | Medium |

| C-Cl Stretch | Aryl Halide | 1100 - 800 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more effective for identifying symmetric vibrations and non-polar bonds.

For this compound, the symmetric stretching vibration of the nitro group (around 1350 cm⁻¹) is expected to produce a particularly strong and easily identifiable Raman signal. researchgate.net Vibrations of the aromatic ring system, which are highly polarizable, also give rise to distinct Raman bands. researchgate.net The C-Cl bond is also known to produce a noticeable signal in the lower frequency range. This technique is valuable for confirming the presence of the chloronitrobenzene moiety and providing a more complete vibrational profile of the molecule. chemicalbook.comnih.gov

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | Benzene Ring | ~1600, ~1000 | Strong |

| NO₂ Symmetric Stretch | Aromatic Nitro Group | ~1350 | Strong |

| C-N Stretch | Diazepane Ring | 1200 - 1000 | Medium |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower-energy ground states to higher-energy excited states. The primary chromophore in this compound is the 4-chloro-3-nitrobenzoyl system.

The absorption spectrum is expected to be dominated by π→π* (pi to pi-antibonding) and n→π* (non-bonding to pi-antibonding) transitions associated with the aromatic ring and its substituents (carbonyl, nitro group). libretexts.org

π→π Transitions:* These are high-intensity absorptions arising from the conjugated π-system of the benzene ring. The presence of the carbonyl and nitro substituents extends the conjugation and typically shifts these absorptions to longer wavelengths (a bathochromic or red shift).

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π* orbital.

The specific wavelengths (λmax) and intensities of these absorptions are sensitive to the solvent environment. In polar solvents, n→π* transitions often undergo a hypsochromic (blue) shift, while π→π* transitions may experience a bathochromic (red) shift. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Substituted Benzene Ring | 200 - 280 | High |

| n → π | Carbonyl Group (C=O) | 280 - 320 | Low |

| n → π* / π → π* | Nitro Group (NO₂) | 270 - 350 | Low to Medium |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the exact positions of each atom in the crystal lattice.

This analysis provides a wealth of structural information for this compound, including:

Connectivity and Stereochemistry: Unambiguous confirmation of the molecular formula and the connectivity of the atoms.

Bond Lengths, Bond Angles, and Torsion Angles: Precise measurements of all geometric parameters.

Conformation: Determination of the preferred conformation of the seven-membered diazepane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the 4-chloro-3-nitrobenzoyl substituent.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. nih.gov

The analysis also identifies the crystal system (e.g., monoclinic, triclinic) and the space group, which describe the symmetry of the crystal. mdpi.comeurjchem.commdpi.com

Table 4: Representative Data Obtained from Single-Crystal X-ray Diffraction Analysis (Note: The following data is illustrative of typical parameters and does not represent experimental results for the title compound.)

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 12.09, b = 17.19, c = 6.77 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 90.5, γ = 90 |

| V (ų) | The volume of the unit cell. | 1398.5 |

| Z | The number of molecules per unit cell. | 4 |

| C=O Bond Length (Å) | Length of the amide carbonyl bond. | ~1.23 |

| C-N (amide) Bond Length (Å) | Length of the amide C-N bond. | ~1.35 |

| Diazepane Ring Conformation | The 3D shape of the diazepane ring. | Twist-Chair |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula to verify the compound's purity and confirm its empirical formula. davidson.edu For a new compound, this analysis, in conjunction with molecular weight determination (e.g., by mass spectrometry), confirms the molecular formula. quora.com

The molecular formula for this compound is C₁₂H₁₄ClN₃O₃, with a molecular weight of 283.71 g/mol .

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 50.80% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 4.97% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.50% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 14.81% |

| Oxygen | O | 15.999 | 3 | 47.997 | 16.92% |

| Total | 283.715 | 100.00% |

Theoretical and Computational Investigations into the Structure and Reactivity of the Chemical Compound

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods can predict molecular geometry, stability, and reactivity before a compound is synthesized or as a complement to experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a novel compound such as 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane, DFT would be the method of choice to explore its fundamental chemical properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these hyperconjugative interactions. For this compound, NBO analysis would elucidate the delocalization of electron density and the nature of intramolecular hydrogen bonds, if any. This level of detailed electronic structure analysis is not present in the current body of scientific literature for this compound.

Atom in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a framework for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.org This methodology allows for the characterization of atomic interactions, including covalent and non-covalent bonds, by examining critical points in the electron density and the paths that connect them. researchgate.netias.ac.in For the compound this compound, a detailed AIM analysis would elucidate the electronic characteristics of its various bonds.

A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. uni-rostock.de The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insights into the nature of the chemical bond. researchgate.net For the covalent bonds within the this compound molecule, such as the C-C and C-N bonds of the diazepane ring and the aromatic ring, AIM analysis would be expected to show significant electron density at the BCPs with a negative Laplacian, indicative of shared-shell interactions.

| Bond Type | Expected Electron Density (ρ(r)) at BCP | Expected Laplacian of Electron Density (∇²ρ(r)) at BCP | Bond Characterization |

| C-C (aliphatic) | Moderate | Negative | Shared-shell (covalent) |

| C-N (aliphatic) | Moderate | Negative | Polar Covalent |

| C=O | High | Negative | Polar Covalent |

| C-C (aromatic) | High | Negative | Shared-shell (covalent) with delocalization |

| C-N (amide) | High | Negative | Polar Covalent with resonance |

| C-Cl | Moderate | Slightly positive or negative | Polar Covalent |

| N-O (nitro) | High | Positive | Polar Covalent |

Molecular Modeling and Dynamics Simulations

The seven-membered 1,4-diazepane ring is known for its conformational flexibility, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. nih.govnih.gov Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape of this compound and to understand the influence of the bulky and electronically demanding 4-chloro-3-nitrobenzoyl substituent on the ring's geometry.

Computational studies on similar 1,4-diazepane derivatives have shown that the nature and position of substituents play a crucial role in determining the most stable conformation. nih.govresearchgate.net For this compound, it is anticipated that the large acyl group would preferentially occupy an equatorial position to minimize steric hindrance. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the ring, revealing the energy barriers between different conformations and the timescale of conformational interconversions. frontiersin.org These simulations would likely show the diazepane ring undergoing rapid fluctuations between various twist-chair and twist-boat conformations in solution.

The conformational preferences of the 1,4-diazepane ring can be further elucidated by analyzing key dihedral angles and puckering parameters obtained from the simulations. These parameters provide a quantitative description of the ring's shape and can be compared with experimental data from techniques like NMR spectroscopy if available. acs.orgnih.gov

| Conformation | Key Dihedral Angles (qualitative) | Relative Energy (hypothetical) |

| Chair | Alternating signs | Low |

| Boat | Syn-periplanar relationships | Higher |

| Twist-Boat | Gauche relationships | Intermediate |

| Twist-Chair | Mixed dihedral relationships | Low |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid, to form a stable complex. wjarr.comjapsr.in For this compound, docking studies can be employed to explore its potential interactions with various biological targets, which is a crucial step in drug discovery and design. nih.govnih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. wjarr.com The results of docking studies can provide valuable information about the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and the binding energy of the ligand-receptor complex. nih.govmdpi.com

Given the structural features of this compound, it could potentially interact with a variety of biological targets. For instance, the diazepane scaffold is present in many compounds with central nervous system activity. semanticscholar.orgnih.gov Docking studies could therefore be used to investigate its potential binding to receptors like GABA-A or sigma receptors. nih.govacs.org The chloro and nitro substituents on the benzoyl ring can also participate in specific interactions with amino acid residues in a binding pocket. The following table illustrates hypothetical docking results with a generic receptor active site.

| Interacting Group of Ligand | Potential Interacting Residue in Receptor | Type of Interaction |

| Carbonyl oxygen | Lysine, Arginine | Hydrogen Bond |

| Nitro group oxygen | Serine, Threonine | Hydrogen Bond |

| Aromatic ring | Phenylalanine, Tyrosine | π-π Stacking |

| Chloro substituent | Leucine, Valine | Hydrophobic Interaction |

| Diazepane ring | Various | Van der Waals Interactions |

Elucidation of Reaction Mechanisms and Tautomerism through Computational Approaches

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.govmdpi.com For the synthesis of this compound, which would likely involve the acylation of 1,4-diazepane with 4-chloro-3-nitrobenzoyl chloride, computational methods can be used to model the reaction pathway.

By calculating the potential energy surface of the reaction, it is possible to identify the structures and energies of the starting materials, intermediates, transition states, and products. This information provides a detailed understanding of the reaction mechanism, including the rate-determining step and the factors that influence the reaction's feasibility and yield. nih.gov For the acylation of 1,4-diazepane, a key intermediate would be a tetrahedral intermediate formed by the nucleophilic attack of the diazepine (B8756704) nitrogen on the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion would lead to the final product.

Computational studies can also be used to explore alternative synthetic routes and to optimize reaction conditions by providing insights into the effects of solvents, catalysts, and temperature on the reaction kinetics and thermodynamics.

| Reaction Step | Species | Key Structural Features | Relative Energy (hypothetical) |

| 1 | Reactants (1,4-diazepane + 4-chloro-3-nitrobenzoyl chloride) | Separated molecules | 0 kcal/mol |

| 2 | Transition State 1 | Formation of N-C bond, elongation of C=O bond | +15 kcal/mol |

| 3 | Tetrahedral Intermediate | Tetrahedral carbon at the former carbonyl group | +5 kcal/mol |

| 4 | Transition State 2 | Cleavage of C-Cl bond | +20 kcal/mol |

| 5 | Products (this compound + HCl) | Formed product and byproduct | -10 kcal/mol |

The nitroaromatic group is a common feature in many xenobiotics and can undergo metabolic reduction in biological systems, a process known as bioreduction. nih.govnih.gov This process is often mediated by nitroreductase enzymes and can lead to the formation of reactive intermediates that may have toxicological implications. researchgate.netnih.gov Computational studies can be employed to investigate the potential bioreduction pathways of the nitro group in this compound.

The bioreduction of a nitro group typically proceeds through a series of two-electron or one-electron transfer steps, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. nih.govresearchgate.net Computational methods, such as density functional theory (DFT), can be used to calculate the reduction potentials of these successive steps and to model the interaction of the nitro compound with the active site of nitroreductase enzymes. orientjchem.orgjsynthchem.com

These studies can help to predict the likelihood of different reduction pathways and the stability of the resulting intermediates. For example, the formation of the nitro radical anion is often the initial step in one-electron reduction pathways, and its stability can be assessed computationally. researchgate.net Understanding the bioreduction pathways is crucial for evaluating the potential metabolic fate and toxicity of this compound. nih.govresearchgate.net

| Reduction Step | Intermediate | Number of Electrons Added | Key Functional Group |

| 0 | Nitro Compound | 0 | -NO₂ |

| 1 | Nitro Radical Anion | 1 | -NO₂⁻• |

| 2 | Nitroso Compound | 2 | -NO |

| 3 | Hydroxylamino Compound | 4 | -NHOH |

| 4 | Amino Compound | 6 | -NH₂ |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of the Chemical Compound and Its Analogs

Principles of Structure-Activity Relationship in 1,4-Diazepane Derivatives

The biological activity of 1,4-diazepane derivatives is intricately linked to their three-dimensional structure and the nature of the chemical groups attached to the core scaffold. The principles of SAR in this class of compounds revolve around how modifications to the benzoyl moiety and the conformational flexibility of the diazepane ring influence interactions with biological targets.

Correlation of Substituent Effects on the Benzoyl Moiety with Biological Response

While specific SAR studies extensively detailing the 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane are not widely available, valuable insights can be drawn from the closely related and extensively studied 1,4-benzodiazepines. In these analogs, the nature and position of substituents on the fused benzene (B151609) ring—analogous to the benzoyl moiety in the compound of interest—play a critical role in modulating pharmacological activity.

Generally, for benzodiazepines, very little alteration is possible on the benzene ring without affecting activity, though some substitutions are tolerated and can even enhance potency. chemisgroup.us The introduction of electron-withdrawing groups at specific positions has been shown to be a key determinant of activity. For instance, in the context of anticonvulsant activity, substitutions with chloro, fluoro, and nitro groups on an aromatic ring attached to the diazepine (B8756704) ring have been shown to yield compounds with good activity. chemisgroup.us This suggests that the electronic properties of the substituents on the benzoyl ring of 1,4-diazepane derivatives are a crucial factor in their biological response. The electron-withdrawing nature of both the chloro and nitro groups in this compound likely plays a significant role in its pharmacological profile.

A hypothetical SAR study on 1-benzoyl-1,4-diazepane (B2376596) analogs could involve synthesizing a series of compounds with varying substituents on the benzoyl ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity. The biological data from such a study would be essential to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model.

| Substituent at Benzoyl Ring | Electronic Effect | Steric Hindrance | Predicted Impact on Activity (Hypothetical) |

|---|---|---|---|

| 4-Chloro | Electron-withdrawing, Inductive | Moderate | Potentially enhances binding through specific interactions. |

| 3-Nitro | Strongly Electron-withdrawing, Resonance and Inductive | Moderate | May significantly influence target recognition and binding affinity. |

| 4-Methoxy | Electron-donating, Resonance | Moderate | Could decrease activity if electron-withdrawing character is crucial. |

| Unsubstituted | Neutral | Low | Serves as a baseline for comparison. |

Impact of Halogen and Nitro Substitutions on Molecular Recognition and Target Binding

The presence of both a halogen (chlorine) and a nitro group on the benzoyl moiety of this compound is significant for its interaction with biological targets. These substituents can influence the molecule's properties in several ways that are critical for molecular recognition and binding affinity.

Nitro Substitution: The nitro group at the 3-position is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly alter the electronic distribution of the benzoyl ring, potentially influencing π-π stacking interactions with aromatic residues in a binding pocket. The oxygen atoms of the nitro group can also form hydrogen bonds with suitable donor groups on the receptor, further anchoring the ligand in its binding site. In studies of related 1,4-benzodiazepines, the presence of a nitro group has been associated with potent anticonvulsant activity. chemisgroup.us

The specific ortho and meta positioning of the chloro and nitro groups creates a distinct electronic and steric profile on the benzoyl ring, which is likely a key determinant for specific recognition by its biological target.

Conformational Flexibility of the Diazepane Ring and its Role in SAR

The seven-membered 1,4-diazepane ring is not planar and possesses significant conformational flexibility. chemisgroup.us This flexibility is a critical aspect of the SAR for this class of compounds, as it allows the molecule to adopt a specific three-dimensional shape (conformation) that is complementary to the binding site of its biological target.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can exist in a low-energy twist-boat conformation. nih.gov This specific conformation may be the "bioactive conformation," the spatial arrangement of the molecule when it binds to its receptor. The ability of the diazepane ring to adopt such a conformation is influenced by the nature of the substituents attached to it. The benzoyl group in this compound will influence the conformational equilibrium of the diazepane ring.

The interplay between the conformation of the diazepane ring and the orientation of the substituted benzoyl moiety is crucial for presenting the key interacting groups to the receptor in an optimal arrangement. Therefore, any structural modification, either on the diazepane ring or the benzoyl group, that alters this conformational preference can have a profound impact on the biological activity. In essence, the diazepane ring acts as a flexible scaffold that can be "tuned" by its substituents to achieve the optimal geometry for receptor binding.

Pharmacological Target Identification and Ligand Interaction Studies (General)

The structural features of this compound and its analogs suggest potential interactions with several classes of pharmacological targets. The following sections discuss some of these general target classes.

Modulation of Ion Channels (e.g., T-type Calcium Channels)

A significant area of research for 1,4-diazepane derivatives has been their activity as modulators of ion channels, particularly T-type calcium channels. nih.gov These channels are involved in a variety of physiological processes, and their dysregulation has been implicated in conditions such as epilepsy and neuropathic pain.

Several studies have reported the synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. nih.govdocumentsdelivered.com For instance, a study led to the discovery of a potent T-type calcium channel blocker with good selectivity over other calcium channel subtypes. nih.gov While the specific SAR for this compound as a T-type calcium channel blocker is not explicitly detailed in the available literature, it is plausible that the 1,4-diazepane core acts as a scaffold to which different substituents can be attached to optimize potency and selectivity for this target.

Pharmacophore modeling studies of T-type calcium channel blockers have identified key features necessary for activity, which often include hydrophobic regions and hydrogen bond acceptors. nih.gov The substituted benzoyl moiety of this compound could potentially fulfill some of these pharmacophoric requirements.

| Pharmacological Target | Potential Role of this compound | Key Structural Features |

|---|---|---|

| T-type Calcium Channels | Potential Blocker | 1,4-Diazepane scaffold, substituted benzoyl group for hydrophobic and electronic interactions. |

| Nucleoside Transporters (ENTs) | Potential Inhibitor (Hypothetical) | Aromatic and heterocyclic systems, potential for hydrogen bonding. |

Interaction with Nucleoside Transporters (e.g., Adenosine (B11128) Reuptake Inhibition)

Another potential, though less directly substantiated, area of pharmacological activity for 1,4-diazepane derivatives is the modulation of nucleoside transporters. These transporters, such as the equilibrative nucleoside transporters (ENTs), are responsible for the uptake of nucleosides like adenosine into cells, thereby regulating its extracellular concentration. Inhibition of adenosine reuptake can lead to increased extracellular adenosine levels, which can have various physiological effects.

While direct evidence for this compound acting as an adenosine reuptake inhibitor is lacking in the currently available literature, it is noteworthy that the broader class of benzodiazepines has been reported to inhibit adenosine uptake. Given the structural similarities between benzodiazepines and 1,4-diazepanes, it is conceivable that some 1,4-diazepane derivatives could also interact with nucleoside transporters.

Inhibitors of ENTs often possess aromatic and heterocyclic moieties that can engage in various interactions within the transporter's binding site. The design of novel ENT inhibitors is an active area of research. Further investigation would be required to determine if this compound or its analogs exhibit any significant activity at these transporters.

Other Potential Receptor Binding Profiles (e.g., GPCRs, Orexin Receptors)

While the primary pharmacological targets of diazepane derivatives are diverse, research has pointed towards their interaction with various G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. mdpi.com The diazepane scaffold is considered a versatile template in medicinal chemistry, and its derivatives have been investigated for their potential to bind to several GPCRs, including chemokine and orexin receptors. nih.gov

Notably, the 1,4-diazepane scaffold has been successfully employed in the development of potent orexin receptor antagonists. nih.govcapes.gov.br Orexin receptors (OX1R and OX2R) are GPCRs that regulate sleep, wakefulness, and feeding behavior. nih.govchemrxiv.org Antagonism of these receptors is a validated mechanism for the treatment of insomnia. capes.gov.brnih.gov For instance, N,N-disubstituted-1,4-diazepane derivatives have been identified as dual orexin receptor antagonists (DORAs), blocking the signaling of both orexin A and orexin B. nih.govcapes.gov.br Conformational analysis of these antagonists has revealed that they adopt a specific twist-boat ring conformation, which is believed to mimic the bioactive conformation for receptor binding. nih.gov

The discovery of compounds like MK-4305 (Suvorexant), a dual orexin receptor antagonist for insomnia treatment, highlights the significance of the diazepane core in designing molecules that target these specific GPCRs. nih.gov Although the specific binding profile of this compound at orexin receptors is not explicitly detailed in the available literature, the established activity of other diazepane-containing molecules suggests a potential for this compound or its analogs to interact with orexin or other GPCRs. Further screening and pharmacological evaluation would be necessary to determine its specific receptor binding affinities and functional activity.

Additionally, aryl- mdpi.comnih.govdiazepane ureas have been identified as functional antagonists of the chemokine receptor CXCR3, another type of GPCR involved in inflammatory responses. nih.gov This further underscores the adaptability of the diazepane scaffold for targeting a range of GPCRs.

Design Principles for Lead Optimization and Scaffold Diversity

Bioisosteric Replacements within the 4-Chloro-3-nitrobenzoyl Group

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, the 4-chloro-3-nitrobenzoyl moiety is a key pharmacophoric element that can be systematically modified.

Table 1: Potential Bioisosteric Replacements for the 4-Chloro and 3-Nitro Groups

| Original Group | Position | Potential Bioisosteres | Rationale for Replacement |

| Chloro (Cl) | 4 | F, Br, I, CF₃, CN | Modulate lipophilicity, size, and electronic effects. Halogen bonding potential. |

| Nitro (NO₂) | 3 | CN, CF₃, SO₂Me, CONH₂ | Mimic electron-withdrawing nature, alter hydrogen bonding capacity and metabolic stability. |

Replacing the chloro group with other halogens (F, Br, I) or a trifluoromethyl (CF₃) group can systematically alter the lipophilicity and size of the substituent, which can impact binding affinity and cell permeability. The cyano (CN) group is another common bioisostere for a halogen.

The nitro group is often a liability in drug candidates due to potential metabolic reduction to toxic metabolites. Therefore, replacing the nitro group with other electron-withdrawing groups like a cyano (CN), trifluoromethyl (CF₃), or a methylsulfonyl (SO₂Me) group is a common optimization strategy. These groups can maintain the necessary electronic profile while improving the metabolic stability and safety profile of the compound.

Exploration of Novel Substitution Patterns on the Diazepane Ring

The 1,4-diazepane ring offers multiple positions for substitution, allowing for the exploration of chemical space to improve pharmacological properties. Modifications on the diazepane ring can influence the molecule's conformation, solubility, and ability to form key interactions with the target receptor.

Table 2: Investigated Substitution Sites on the Diazepane Ring and Their Potential Impact

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| N-1 | Acyl groups, Alkyl groups | Modulates basicity, lipophilicity, and potential for hydrogen bonding. |

| N-4 | Aryl groups, Heteroaryl groups | Can introduce key binding interactions and vector the molecule towards specific subpockets of a receptor. |

| C-2, C-3, C-5, C-6, C-7 | Alkyl groups, Functional groups | Can influence ring conformation, introduce chirality, and provide points for further functionalization. |

Systematic exploration of substitutions with various alkyl and functional groups at different positions of the diazepane ring is a crucial step in lead optimization. The goal is to identify substitutions that enhance target affinity and selectivity while maintaining favorable drug-like properties.

Scaffold Hopping Strategies to Discover New Chemotypes

Scaffold hopping is a powerful lead discovery strategy that involves replacing the central core of a molecule (in this case, the 1,4-diazepane ring) with a structurally different scaffold that maintains a similar spatial arrangement of the key pharmacophoric features. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

For a molecule like this compound, the diazepane ring serves as a scaffold to orient the 4-chloro-3-nitrobenzoyl group and any other substituents in a specific three-dimensional arrangement. A scaffold hopping strategy would aim to find other cyclic or acyclic structures that can mimic this spatial arrangement.

Table 3: Potential Replacement Scaffolds for the 1,4-Diazepane Ring

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| 1,4-Diazepane | Piperazine, Homopiperazine | Retains a diamine core with altered ring size and conformation. |

| Constrained bicyclic diamines (e.g., 3,9-diazabicyclo[4.2.1]nonane) | Reduces conformational flexibility, potentially increasing potency and selectivity. | |

| Acyclic diamines with conformational constraints | Offers greater synthetic accessibility while attempting to mimic the bioactive conformation. |

The discovery of orexin receptor antagonists based on an N,N-disubstituted-1,4-diazepane scaffold has spurred further research into alternative scaffolds. nih.gov By analyzing the bioactive conformation of the diazepane-based ligands, medicinal chemists can design new scaffolds that present the key interacting moieties in a similar orientation to the biological target.

Pharmacological Activities Associated with Diazepane Derivatives (General Research Context)

Anticancer Potential

The diazepane scaffold is a privileged structure in medicinal chemistry and has been incorporated into molecules with a wide range of biological activities, including potential applications in oncology. While the specific anticancer activity of this compound is not extensively documented, the broader class of diazepane and benzodiazepine (B76468) derivatives has been the subject of anticancer research.

The rationale for investigating these compounds as anticancer agents often stems from their ability to interact with various cellular targets that are implicated in cancer progression. For example, some benzodiazepine derivatives have been shown to bind to the translocator protein (TSPO), which is overexpressed in many types of cancer cells and is involved in apoptosis and cell proliferation.

Furthermore, the structural features of certain diazepane derivatives may allow them to interact with other cancer-relevant targets such as specific kinases, cell cycle proteins, or ion channels. The exploration of diazepane-based compounds in oncology is an active area of research, with studies focusing on the synthesis of novel derivatives and their evaluation in various cancer cell lines and preclinical models. The ultimate goal is to identify compounds with potent and selective anticancer activity and a favorable therapeutic index.

Antimicrobial and Antitubercular Activities

The 1,4-diazepine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and antifungal properties. dntb.gov.uasemanticscholar.org While specific studies on the antimicrobial profile of this compound are scarce, research on related structures provides insights into its potential efficacy.

The presence of a halogenated nitroaromatic moiety, such as the 4-chloro-3-nitrobenzoyl group, is a key structural feature in several compounds with demonstrated antimicrobial and antitubercular activity. Nitroaromatic compounds often exert their antimicrobial effects through bioreduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules like DNA and proteins.

For instance, studies on various nitrobenzoate and nitrothiobenzoate derivatives have highlighted their potential as anti-tuberculosis agents. nih.govucp.ptresearchgate.net Research has indicated that the position of the nitro group on the aromatic ring is crucial for activity. Specifically, 3,5-dinitrobenzyl derivatives have shown significant in vitro antimycobacterial activity, suggesting that the electronic properties conferred by the nitro groups are essential for the biological effect. nih.govacs.org The 4-chloro-3-nitro substitution pattern in the target compound could similarly influence its interaction with microbial targets.

The general structure of 1,4-diazepine allows for substitutions at the N1 and N4 positions, which can modulate the compound's physicochemical properties and biological activity. The linkage of the 4-chloro-3-nitrobenzoyl group to the 1,4-diazepane nucleus may result in a molecule with a specific three-dimensional conformation that could favor binding to microbial enzymes or other cellular targets.

Further research would be necessary to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of pathogenic bacteria and fungi, including Mycobacterium tuberculosis, to ascertain its specific antimicrobial and antitubercular potential.

Table 1: Potential Antimicrobial and Antitubercular Activity Profile of this compound Based on Analog Studies

| Activity | Structural Moiety | Potential Mechanism of Action | Supporting Evidence from Analogs |

| Antibacterial | 4-Chloro-3-nitrobenzoyl | Generation of reactive nitrogen species following nitro group reduction | Substituted benzoylthiourea (B1224501) derivatives with nitro groups show antimicrobial effects. |

| Antitubercular | 4-Chloro-3-nitrobenzoyl | Inhibition of essential mycobacterial enzymes | Nitrobenzoate derivatives exhibit activity against M. tuberculosis. nih.govucp.ptresearchgate.net The 3,5-dinitrobenzyl moiety is linked to high antimycobacterial activity. nih.govacs.org |

| Antifungal | 1,4-Diazepane | Disruption of fungal cell membrane or essential metabolic pathways | Various 1,4-diazepine derivatives have demonstrated antifungal properties. dntb.gov.uasemanticscholar.org |

Neurological Activity (e.g., Anxiolytic, Anticonvulsant, Sedative, Muscle Relaxant)

The 1,4-diazepine ring is a core component of the well-known benzodiazepine class of drugs, which exhibit a range of neurological activities including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. chemisgroup.us These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While this compound is not a benzodiazepine due to the absence of the fused benzene ring, the seven-membered diazepine ring itself is a critical pharmacophore for neurological activity.

The nature of the substituent at the N1 position of the 1,4-diazepane ring plays a significant role in determining the pharmacological profile. The presence of the 4-chloro-3-nitrobenzoyl group introduces specific steric and electronic features that would influence the compound's ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors.

Structure-activity relationship studies of various N-aroyl-1,4-diazepane analogs could provide clues to the potential neurological effects of the target compound. For example, the substitution pattern on the benzoyl ring can modulate the affinity and efficacy at different receptor subtypes. The chloro and nitro substituents on the phenyl ring of this compound would significantly alter the electron distribution and lipophilicity compared to an unsubstituted benzoyl group, which could in turn affect its interaction with CNS targets.

Table 2: Postulated Neurological Activity of this compound Based on Structural Analogy

| Activity | Key Structural Feature | Potential Target | Basis for Postulation |

| Anxiolytic | 1,4-Diazepane nucleus | GABA-A receptors or other CNS receptors | The 1,4-diazepine scaffold is present in many anxiolytic compounds. semanticscholar.orgchemisgroup.us |

| Anticonvulsant | 1,4-Diazepane nucleus | Ion channels or neurotransmitter receptors involved in seizure activity | The 1,4-diazepine ring is a known pharmacophore for anticonvulsant activity. semanticscholar.orgchemisgroup.us |

| Sedative | 1,4-Diazepane nucleus | CNS depressant pathways | Structural similarity to other sedative-hypnotic agents. |

| Muscle Relaxant | 1,4-Diazepane nucleus | Spinal cord interneurons or central pathways controlling muscle tone | A common property of compounds containing the 1,4-diazepane core. chemisgroup.us |

Future Directions and Emerging Research Opportunities for 1 4 Chloro 3 Nitrobenzoyl 1,4 Diazepane Research

Development of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane typically involves the acylation of a 1,4-diazepane ring with 4-chloro-3-nitrobenzoyl chloride. While effective, future efforts will likely focus on developing more advanced and sustainable methods that align with the principles of green chemistry. rsc.orgrsc.orgalliedacademies.orgresearchgate.net These methodologies aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Key future directions in synthesis include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions compared to conventional heating methods. nih.govbeilstein-journals.orgnih.gov This technique could be optimized for the N-acylation step in the synthesis of the title compound.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. frontiersin.orgdntb.gov.uaresearchgate.netresearchgate.net A flow-based platform could be developed for the synthesis of this compound, potentially integrating reaction and purification steps. frontiersin.org

Green Catalysis and Solvents: Research into novel, reusable catalysts, such as graphite (B72142) oxide or heteropolyacids, could provide more sustainable alternatives to traditional reagents. rsc.orgnih.gov Furthermore, exploring the use of greener solvents like aqueous ethanol (B145695) or polyethylene (B3416737) glycol (PEG) could significantly reduce the environmental impact of the synthesis. rsc.orgnih.gov Multicomponent reactions, which combine three or more starting materials in a single step, represent another efficient and atom-economical approach to generating diverse diazepine (B8756704) scaffolds. researchgate.netnih.govresearchgate.net

| Advanced Synthetic Method | Potential Advantages for Synthesizing this compound | Key Principle |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, cleaner product profiles. nih.gov | Efficient energy transfer directly to reacting molecules. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scale-up. researchgate.netfrontiersin.org | Continuous processing in small-volume reactors. |

| Green Catalysis | Use of reusable and environmentally benign catalysts (e.g., graphite oxide, oxalic acid). rsc.orgresearchgate.net | Minimizing waste and use of hazardous substances. |

| Multicomponent Reactions (MCRs) | Increased efficiency and molecular diversity in fewer steps. nih.gov | Combining three or more reactants in a one-pot reaction. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Future research opportunities in this area include:

De Novo Design: Generative AI models can design novel analogs of this compound from scratch. frontiersin.orgnih.gov These models can be trained on existing libraries of active compounds to generate new molecules with optimized properties, such as enhanced potency or improved safety profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building a dataset of 1,4-diazepane derivatives and their corresponding biological activities, ML algorithms can develop predictive QSAR models. These models can identify the key molecular features responsible for activity and guide the rational design of more effective compounds.

Scaffold Hopping: AI-driven approaches can be used to identify novel core structures (scaffolds) that maintain the key pharmacophoric features of this compound but possess different underlying skeletons. chemrxiv.org This can lead to the discovery of new intellectual property and compounds with different physicochemical properties.

| AI/ML Application | Objective in Relation to this compound | Underlying Technology |

|---|---|---|

| De Novo Design | Generate novel, synthesizable analogs with potentially improved therapeutic properties. nih.gov | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). nih.gov |

| QSAR Prediction | Predict biological activity and identify key structural motifs for optimization. | Random Forest, Support Vector Machines, Deep Neural Networks. |

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles to reduce late-stage failures. | Graph Convolutional Networks, various regression and classification models. |

| Scaffold Hopping | Discover structurally novel compounds that retain biological activity. chemrxiv.org | Generative models combined with reinforcement learning. |

Exploration of Novel Pharmacological Modalities Beyond Traditional Receptors

While the 1,4-diazepane scaffold is historically associated with central nervous system targets, the specific pharmacological profile of this compound remains largely unexplored. Future research should aim to screen this compound against a diverse array of biological targets to uncover novel therapeutic modalities.

Promising areas for exploration are:

New Target Classes: The compound could be evaluated against emerging drug targets such as protein-protein interactions, epigenetic modifiers, or RNA targets. The 1,4-diazepane scaffold provides a three-dimensional structure that may be well-suited for disrupting these complex interactions. acs.org

Allosteric Modulation: Instead of directly competing with the natural ligand at the active site, the compound could act as an allosteric modulator, binding to a different site on a receptor to fine-tune its activity. nih.gov This can offer greater selectivity and a more nuanced pharmacological effect. Diazepam itself has been studied for its potential allosteric effects, although its direct modulation of certain receptors has been questioned. nih.gov

Phenotypic Screening: A target-agnostic approach, such as phenotypic screening, could be employed. This involves testing the compound in disease-relevant cellular or organismal models to identify a desired physiological effect, with subsequent work to identify the molecular target responsible for that effect.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

Once a biological target for this compound is identified, detailed mechanistic studies will be crucial to understand its mode of action at an atomic level. This knowledge is essential for rational drug design and optimization.

Key techniques for these studies include:

X-ray Crystallography and Cryo-EM: Determining the three-dimensional structure of the compound bound to its target protein can provide a precise map of the molecular interactions. researchgate.netresearchgate.netfrontiersin.org This information reveals the specific amino acid residues involved in binding and the conformational changes that occur upon ligand binding, as has been done for other diazepine derivatives. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Computational MD simulations can model the dynamic behavior of the protein-ligand complex over time. This can help to understand the stability of the binding interactions, predict binding affinities, and explore the conformational landscape of the target protein.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding kinetics (on- and off-rates) and thermodynamics of the interaction, providing a complete picture of the binding event.

Design of Targeted Chemical Probes for Specific Biological Pathways

Should this compound demonstrate potent and selective activity against a specific biological target, it could serve as a valuable starting point for the development of a chemical probe. Chemical probes are indispensable tools for dissecting complex biological pathways and validating new drug targets.

The development process would involve:

Structure-Activity Relationship (SAR) Optimization: The parent compound would be systematically modified to improve its potency, selectivity, and cell permeability, resulting in a highly specific tool molecule.

Introduction of Reporter Tags: The optimized probe could be functionalized by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne group. These tags enable visualization of the target in cells, or allow for its isolation and identification via affinity purification and proteomics.

Development of Photoaffinity Probes: For covalent target identification, a photo-reactive group could be incorporated into the probe's structure. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its unambiguous identification even in complex biological mixtures. The pyrrolo[2,1-c] rsc.orgresearchgate.netbenzodiazepine (B76468) (PBD) scaffold, for example, has been extensively used in the design of agents that covalently bind to DNA. researchgate.net

By pursuing these future directions, the scientific community can fully explore the potential of this compound, potentially transforming it from a chemical entity into a valuable research tool or a lead compound for novel therapeutics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters, including stoichiometry, temperature, and catalyst selection. For example, substituting reagents (e.g., replacing piperazine with diazepane derivatives) can improve yields, as demonstrated in analogous syntheses yielding 41% under modified conditions . Purification techniques such as column chromatography or crystallization should be tailored to the compound’s polarity, leveraging separation technologies like membrane filtration (RDF2050104) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. Complementary methods like Fourier-Transform Infrared (FTIR) spectroscopy can validate functional groups (e.g., nitro and benzoyl moieties). Advanced chromatographic techniques (HPLC/UPLC) ensure purity >95%, with retention time comparisons against known standards .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility profiling in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under thermal, photolytic, and hydrolytic conditions (e.g., 25°C–60°C, pH 1–13) should employ kinetic modeling to determine degradation pathways. Data from these experiments can be integrated into predictive software for long-term stability forecasts .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) enable exploration of transition states and intermediates . Machine learning models trained on experimental datasets (e.g., reaction yields, solvent effects) can predict optimal conditions for regioselective functionalization. Platforms like COMSOL Multiphysics integrate AI to simulate reaction dynamics and optimize parameters .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are critical. Advanced statistical tools (e.g., multivariate regression, Bayesian inference) can identify confounding variables. Cross-validation with in silico docking studies (e.g., AutoDock Vina) clarifies target binding affinities .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., receptors, enzymes)?

- Methodological Answer : Factorial designs (e.g., 2^k designs) allow simultaneous testing of variables like pH, temperature, and cofactor concentrations . Orthogonal arrays (e.g., Taguchi methods) minimize experimental runs while maximizing data resolution. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide thermodynamic data (ΔG, ΔH) for binding studies, validated via molecular dynamics simulations .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacological properties?

- Methodological Answer : Generative adversarial networks (GANs) and variational autoencoders (VAEs) design novel derivatives by learning from structural databases (e.g., PubChem, ChEMBL). High-throughput virtual screening (HTVS) prioritizes candidates with favorable ADMET profiles. Automated synthesis workflows (e.g., flow chemistry) coupled with real-time analytics (e.g., inline IR) enable rapid iteration .

Data Management and Reproducibility

Q. What frameworks ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Implement electronic lab notebooks (ELNs) with blockchain-based timestamping to prevent data tampering. Version-controlled databases (e.g., GitLab) store raw spectra and chromatograms. Collaborative platforms (e.g., Benchling) standardize protocols across labs. Rigorous encryption and access controls (e.g., role-based permissions) protect sensitive data .

Q. How should researchers handle conflicting spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to characterize byproducts and trace impurities. Comparative analysis with computational fragmentation tools (e.g., CFM-ID) identifies structural anomalies. Contradictions in NMR data may require 2D techniques (e.g., COSY, HSQC) or alternative solvent systems to resolve signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.